2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a dimethylaminoethyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 1. Its molecular formula is C24H26N2O6, with an average molecular mass of 438.48 g/mol and a monoisotopic mass of 438.179087 Da . The compound is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
This compound has been synthesized using protocols developed by Vydzhak and Panchishin, who demonstrated the compatibility of diverse substituents in such reactions .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-25(2)10-11-26-20(14-12-17(29-3)22(31-5)18(13-14)30-4)19-21(27)15-8-6-7-9-16(15)32-23(19)24(26)28/h6-9,12-13,20H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVIMXXNKKGLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following structure:
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antifungal Activity : Similar compounds have been shown to have antifungal properties. For instance, derivatives of pyrrole structures have demonstrated effectiveness against Aspergillus fumigatus, suggesting a potential role in treating fungal infections .
- Anticancer Properties : Compounds with similar structural motifs have been evaluated for their anticancer activity. Molecular docking studies suggest that they may interact with specific cancer-related targets, leading to apoptosis in cancer cells .
Antifungal Efficacy
A study on related compounds highlighted that certain derivatives exhibited significant antifungal activity against Aspergillus species. The survival rate of infected mice increased significantly when treated with these compounds, indicating their potential as therapeutic agents against invasive fungal infections .
Anticancer Evaluation
In vitro studies have shown that similar pyrrole derivatives can induce cytotoxicity in various cancer cell lines. For example, one study reported that a structurally related compound reduced cell viability in breast cancer cell lines by promoting apoptosis through the activation of caspase pathways .
Case Studies and Research Findings
Safety and Toxicology
Preliminary toxicological assessments of related compounds indicate low cytotoxicity at therapeutic doses. For instance, one study found that a related compound was nontoxic up to concentrations of 312.5 μg/ml when tested on RAW cells . This suggests a favorable safety profile for further development.
Scientific Research Applications
Overview
The compound has demonstrated notable cytotoxic effects against various cancer cell lines. A study evaluated its activity against breast cancer cell lines: MCF-7, T47-D, and MDA-MB231, alongside a normal cell line (NIH-3T3) as a control.
Cytotoxicity Data
The cytotoxic effects were quantified using the MTT assay, which measures cell viability. The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 29.1 ± 1.8 |
| T47-D | 39.2 ± 3.2 |
| MDA-MB231 | 27.75 ± 2.6 |
| NIH-3T3 | >100 |
Key Findings:
- The IC50 values for cancer cell lines ranged from 27.75 to 39.2 µM.
- The compound's IC50 for the normal cell line was greater than 100 µM, indicating a favorable therapeutic index compared to conventional chemotherapeutics like paclitaxel, which showed significantly lower IC50 values in cancer cells but higher toxicity in normal cells .
HIV-1 Dual Inhibitors
Research has indicated that derivatives of pyrrole compounds can act as dual inhibitors for HIV-1, targeting both reverse transcriptase and protease enzymes. This dual action potentially reduces side effects and improves therapeutic efficacy compared to single-target drugs .
Case Study Insights
A study focused on the synthesis of pyrrolyl diketo acid derivatives revealed that modifications to the molecular structure could enhance antiviral activity while minimizing cytotoxicity to host cells. The findings suggest that similar modifications to the structure of 2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could yield promising antiviral agents .
Synthesis Pathways
The synthesis of this compound involves multiple steps starting from readily available precursors through reactions such as:
- Stetter reaction
- Paal-Knorr pyrrole synthesis
- Acylation reactions leading to diketone formation
These synthetic routes allow for modifications that can tailor biological activity .
Structure-Activity Relationship
The structure-activity relationship studies indicate that substituents on the pyrrole ring significantly affect both anticancer and antiviral activities. For instance:
- The presence of methoxy groups enhances solubility and bioavailability.
- Dimethylamino substitutions improve interaction with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is structurally analogous to other 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, differing primarily in substituents at positions 1 and 2. Key analogs include:
Key Observations :
- The dimethylaminoethyl group offers superior solubility in polar solvents compared to hydroxyethyl or alkyl chains, as evidenced by its NMR spectral data in DMSO .
Physicochemical and Spectral Properties
- IR Spectroscopy: The compound’s carbonyl stretches (C=O) at ~1711 cm⁻¹ align with other dihydrochromeno-pyrrole-diones, confirming the integrity of the dione moiety .
- NMR Data: The ¹H NMR spectrum (DMSO-d6) shows characteristic signals for the trimethoxyphenyl group (δ 3.65–3.81 ppm) and dimethylaminoethyl protons (δ 2.37–2.92 ppm), distinct from analogs with hydroxyethyl or methyl substituents .
- Mass Spectrometry : The APSI MS peak at 440.1 (M+ +1) for the hydroxyethyl analog contrasts with the target compound’s theoretical 438.48 (M+) , reflecting mass differences due to substituent variation .
Preparation Methods
Reaction Mechanism and Intermediate Formation
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Imine Formation : The primary amine (3 ) reacts with the aldehyde (2 ) in ethanol to generate an imine intermediate. This step is accelerated at 40°C, achieving completion within 30 minutes.
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Michael Addition : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ) undergoes nucleophilic attack by the imine, forming a β-enamino diketone intermediate.
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Cyclization and Dehydration : Intramolecular cyclization generates the chromeno[2,3-c]pyrrole core, followed by acetic acid-catalyzed dehydration to yield the final dihydrochromeno-pyrrole-dione.
Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C (reflux) | Ensures complete dehydration |
| Catalyst | Acetic acid (1 mL) | Accelerates cyclization |
| Reaction Time | 20 hours | Balances completion vs. degradation |
| Molar Ratio (1:2:3) | 1:1:1.1 | Compensates for amine volatility |
Under these conditions, the target compound is obtained in 68–72% yield after crystallization from ethanol. The use of a slight excess of amine (1.1 eq.) compensates for volatilization during reflux.
Structural Elucidation and Analytical Validation
The synthesized compound is characterized by advanced spectroscopic techniques:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) reveals >95% purity with a retention time of 12.7 minutes (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Alternative Synthetic Routes
While the MCR approach dominates, alternative strategies have been explored:
Stepwise Coumarin-Pyrrole Annulation
This method involves:
-
Synthesis of 4-aminocoumarin derivatives via Pechmann condensation.
-
Cyclocondensation with dimethylaminoethyl acetylenes under Pd catalysis.
However, yields are lower (45–50%) due to side reactions during annulation.
Solid-Phase Synthesis
Polymer-supported catalysts (e.g., PEG-SO₃H) enable a pseudo-one-pot synthesis:
This method facilitates easier purification but requires specialized equipment, limiting scalability.
Challenges and Optimization Insights
Key Challenges
-
Regioselectivity : Competing pathways may form [3,4-b]pyrrole regioisomers. Steric guidance from the 3,4,5-trimethoxyphenyl group suppresses this by favoring para-quinonoid transition states.
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Amine Volatility : 2-(Dimethylamino)ethylamine’s low boiling point (109°C) necessitates closed reflux systems to maintain stoichiometry.
Process Improvements
-
Microwave Assistance : Reducing reaction time to 4 hours with comparable yields (70%).
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Solvent-Free Conditions : Tributylmethylammonium chloride ionic liquids enhance reaction rates but complicate product isolation.
Industrial-Scale Considerations
For bulk synthesis, the following modifications are recommended:
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound via multicomponent reactions?
The compound can be synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and primary amines (e.g., dimethylaminoethylamine). Key parameters include:
- Amine equivalents : 1.1 equivalents for aldehydes with phenolic hydroxyl groups.
- Heating duration : Adjust based on substituent electronic effects (e.g., 15–20 minutes for electron-withdrawing groups, up to 2 hours for electron-donating groups).
- Solvent : 10 mL of appropriate solvent under mild conditions. Typical yields range from 43% to 86%, with purity >95% (HPLC) .
Q. Which substituents are compatible in the synthesis of derivatives?
The reaction tolerates:
- Aldehydes : Methoxy, methyl, ethyl, halogen, allyl, and benzyl groups.
- Amines : Primary amines with alkyl or dimethylaminoethyl groups.
- Dioxobutanoates : Methyl, chloro, and fluoro substituents. Steric effects may require longer reaction times for bulky substituents .
Q. How can researchers optimize yields when scaling up synthesis?
Use HPLC to monitor reaction progress and ensure stoichiometric precision. For electron-deficient aldehydes, reduce heating time to minimize side reactions. For electron-rich aldehydes, extend heating to 2 hours to ensure cyclization .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reaction kinetics?
Conduct kinetic studies by varying substituents on aryl aldehydes and amines. For example:
- Electron-withdrawing groups (e.g., -NO₂) accelerate cyclization due to enhanced electrophilicity.
- Electron-donating groups (e.g., -OCH₃) slow the reaction, requiring extended heating. Steric hindrance in ortho-substituted aldehydes may reduce yields by 10–15% compared to para-substituted analogs .
Q. What computational methods can predict optimal reaction pathways for derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and identify energy barriers. For instance, ICReDD’s approach combines computational screening with experimental validation to prioritize high-yield conditions, reducing trial-and-error by ~40% .
Q. How to design a compound library for structure-activity relationship (SAR) studies?
- Diversification : Use 26 aryl aldehydes and 27 primary amines to generate 223 derivatives (as demonstrated in prior work).
- Screening : Prioritize derivatives with methoxy or halogen substituents, which enhance solubility and binding affinity in biological assays.
- Data management : Employ cheminformatics tools to track substituent effects on physicochemical properties (e.g., logP, polar surface area) .
Q. What strategies resolve contradictions in yield data across similar substrates?
Perform post-hoc analysis using:
- HPLC-MS : Identify side products (e.g., incomplete cyclization or hydrolysis).
- Controlled experiments : Systematically vary one parameter (e.g., solvent polarity) while holding others constant. For example, lower yields (43–50%) in halogenated derivatives may result from competing elimination pathways, which can be suppressed by using polar aprotic solvents .
Methodological Considerations
Q. How to validate the purity of synthesized compounds for biological testing?
- Analytical techniques : Use HPLC with UV detection (λ = 254 nm) and confirm purity >95%.
- Structural confirmation : Employ ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
- Reference standards : Compare retention times and spectral data with known analogs .
Q. What experimental controls are critical in reproducibility studies?
- Negative controls : Omit one reactant (e.g., amine) to confirm multicomponent dependency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for side-reaction suppression.
- Batch consistency : Replicate reactions across three independent batches to assess yield variability (<5% deviation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
